![molecular formula C24H18N4O5S B3005688 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone CAS No. 326881-84-9](/img/structure/B3005688.png)
2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains several functional groups, including a 1,2,4-triazole ring, a benzo[b][1,4]dioxin moiety, a nitro group, and a thioether linkage. These features suggest potential applications in materials science, pharmaceuticals, or as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related 2,3-dihydrobenzo[1,4]dioxine derivatives has been reported through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols . This method could potentially be adapted for the synthesis of the dihydrobenzo[b][1,4]dioxin portion of the target compound. The reaction conditions involve catalytic PdI2, KI, and a CO-air mixture, indicating a complex reaction environment that requires careful control to achieve the desired product.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been characterized by techniques such as X-ray diffraction analysis . This method can unequivocally establish the configuration around double bonds and other structural features. For the target compound, such analysis would be crucial to confirm the stereochemistry and overall molecular conformation.
Chemical Reactions Analysis
The presence of a 1,2,4-triazole ring in the target compound suggests that it could participate in various chemical reactions. Triazole rings are known for their versatility in chemical synthesis, often acting as scaffolds for further functionalization. The nitro group could also undergo reduction to an amine, providing a pathway for derivatization or conjugation with other molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be influenced by its functional groups and molecular structure. The benzo[b][1,4]dioxin moiety could impart certain electronic properties, while the nitro group could affect the compound's acidity and reactivity. The thioether linkage might contribute to the compound's lipophilicity, potentially affecting its solubility in organic solvents. Spectroscopic techniques such as IR, NMR, and MS, as well as thermal analysis methods like TGA and DSC, would be essential to characterize these properties .
Relevant Case Studies
While there are no direct case studies on the target compound, research on similar molecules provides insight into potential applications and behaviors. For instance, the synthesis and characterization of a compound with a 1,2,3-triazol-1-yl group have been reported, including cytotoxicity evaluations and docking studies to understand its interaction with biological molecules . Such studies could be relevant for assessing the biological activity and pharmacokinetics of the target compound.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Synthesis Techniques
Compounds related to 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone have been synthesized using various methods. For instance, S-alkylated 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols, which are structurally similar, have been synthesized through alkylation and cyclization processes (Labanauskas et al., 2004).
Antimicrobial Properties
Various compounds structurally related to the chemical have demonstrated significant antimicrobial activities. For instance, 2-methyl-5-nitro-N-(4-(3-(2-aryl-2,3- dihydrobenzo[b][1,4] thiazepin-4-yl)phenoxy)phenyl)benzenesulfonamide and its derivatives have been studied for antimicrobial properties against bacteria like Bacillus subtillis and Escherichia coli (Patel et al., 2011).
Applications in Biological Research
Biological Activity
The introduction of 2,3-dihydrobenzo[b][1,4]dioxin structures in compounds has shown potential in reinforcing the combination with biological receptors, resulting in improved bioactivity. This has been observed in derivatives used as inhibitors in B-Raf kinase studies (Yang et al., 2012).
Inhibitory Effects on Caspase-3
Derivatives containing 1,2,3-triazoles and 2,3-dihydrobenzo[b][1,4]dioxin have been evaluated as inhibitors against caspase-3, a crucial protein in the process of apoptosis (Jiang & Hansen, 2011).
Chemical Transformations and Theoretical Studies
Heterocyclization Studies
Investigations into the heterocyclization of compounds structurally related to 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone have been conducted. This includes the synthesis of 3-heteroarylthioquinoline derivatives, which have shown antituberculosis activities (Chitra et al., 2011).
Computational and Structural Analysis
Computational studies, such as density functional theory (DFT) calculations, have been used to analyze the molecular structures and properties of related compounds. This includes tri-fluorinated chalcones derived from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one, providing insights into their electronic properties and antimicrobial activities (Shinde et al., 2021).
Propiedades
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O5S/c29-19(16-7-6-10-18(13-16)28(30)31)15-34-24-26-25-23(27(24)17-8-2-1-3-9-17)22-14-32-20-11-4-5-12-21(20)33-22/h1-13,22H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIBPWHAZFRDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN=C(N3C4=CC=CC=C4)SCC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

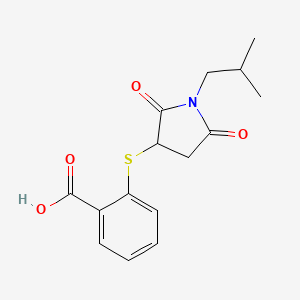
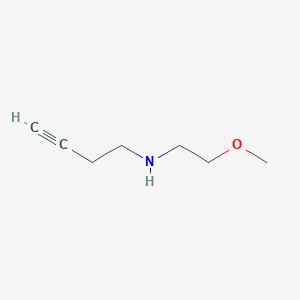
![6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3005609.png)
![Tert-butyl 1-(aminomethyl)-4-carbamoylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate;hydrochloride](/img/structure/B3005610.png)
![Ethyl 4-((4-(naphtho[2,1-d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B3005611.png)
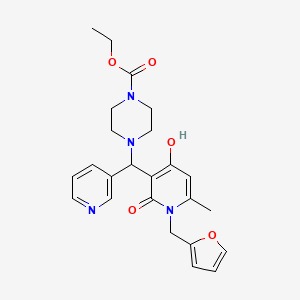
![6-[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3005616.png)
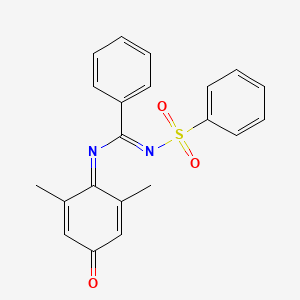


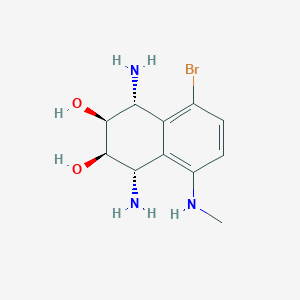
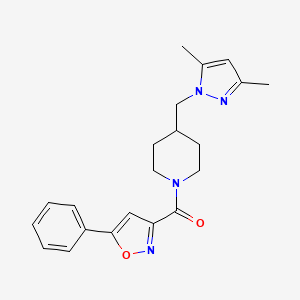
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B3005624.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-6-bromo-2-methyl-2H-indazole-3-carboxamide](/img/structure/B3005628.png)